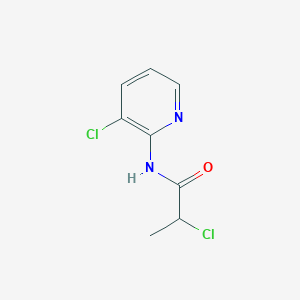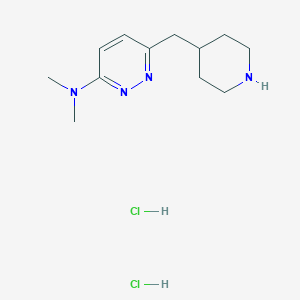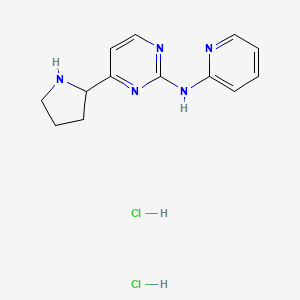
2-クロロ-N-(3-クロロピリジン-2-イル)プロパンアミド
説明
2-Chloro-N-(3-chloropyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a propanamide group, making it a valuable intermediate in various chemical syntheses and applications.
科学的研究の応用
農業:作物生産における害虫駆除
クロラントラニリプロールは、果物、野菜、ジャガイモ、米などの作物におけるさまざまな害虫の防除に、農業で広く使用されています。 主に摂取、二次的には接触により、咀嚼性害虫に対して効果的です .
綿花栽培
綿花栽培では、クロラントラニリプロールは綿花を害虫から保護するために使用され、綿花の収穫量と品質の向上に役立ちます .
芝生管理
この化合物は、芝生を損傷する可能性のある害虫を管理するためにも芝生管理に使用されており、健康的な芝生やゴルフコースの維持に役立ちます .
観賞植物の手入れ
クロラントラニリプロールは、観賞植物を昆虫害虫から保護するのに役立ち、公共の景観エリアにおける美観と寿命を維持します .
種子処理
生化学分析
Biochemical Properties
2-Chloro-N-(3-chloropyridin-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in regulating protease activity, which is essential for maintaining cellular homeostasis. Additionally, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can induce cell cycle arrest and promote programmed cell death in certain cell types. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions lead to changes in gene expression, ultimately influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can lead to cumulative effects on cellular function, including alterations in metabolic activity and cell viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications .
Metabolic Pathways
2-Chloro-N-(3-chloropyridin-2-yl)propanamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases. These enzymes facilitate the oxidation of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide in specific tissues are influenced by these transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These modifications ensure that 2-Chloro-N-(3-chloropyridin-2-yl)propanamide exerts its effects in the appropriate cellular context, influencing processes such as DNA replication and mitochondrial respiration .
準備方法
The synthesis of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide typically involves the reaction of 3-chloropyridine-2-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
3-chloropyridine-2-amine+2-chloropropanoyl chloride→2-Chloro-N-(3-chloropyridin-2-yl)propanamide+HCl
Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified through recrystallization or chromatography techniques to achieve the desired purity .
化学反応の分析
2-Chloro-N-(3-chloropyridin-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as am
特性
IUPAC Name |
2-chloro-N-(3-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZTWUUMRFOKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)


![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)






